molecular formula C21H14ClN3S B2753309 2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine CAS No. 721907-29-5

2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine

Cat. No. B2753309
CAS RN: 721907-29-5
M. Wt: 375.87
InChI Key: MLYNIOJASRBRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine” is a complex organic molecule. It contains a benzimidazole group, a chlorophenyl group, and a benzothiazine group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for the synthesis of similar compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and heteroatoms. Unfortunately, specific structural details were not found in the search results .

Scientific Research Applications

Synthesis and Diverse Applications

Research into the compound 2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine and related derivatives has yielded a variety of applications, primarily focusing on the synthesis of novel compounds and their potential use in various fields such as anticancer, antimicrobial, and antifungal treatments.

Molecular Synthesis : An innovative approach led to the formation of a new class of compounds through molecular iodine-mediated oxidative cyclization, demonstrating the versatility of related compounds in forming new chemical bonds under ambient conditions (Gunaganti Naresh, R. Kant, & T. Narender, 2014). This process highlights the compound's role in synthesizing benzimidazoles and benzothiazoles.

Antioxidant Properties : Some benzimidazole derivatives have shown significant in vitro effects on lipid peroxidation levels in rat liver, suggesting potential antioxidant applications. Notably, certain compounds have demonstrated better inhibition of lipid peroxidation than butylated hydroxytoluene (BHT), a commonly used antioxidant (C. Kuş, G. Ayhan-Kilcigil, B. Eke, & M. Iscan, 2004).

Anticancer Activity : Research into 4-thiazolidinones containing the benzothiazole moiety has revealed several compounds with promising anticancer activity, particularly against leukemia, melanoma, and various other cancer cell lines. This finding underscores the potential of such compounds in developing new anticancer therapies (D. Havrylyuk, L. Mosula, B. Zimenkovsky, et al., 2010).

Antimicrobial and Anti-inflammatory Agents : Novel derivatives have been prepared and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the compound's utility in creating new treatments for infections and inflammation (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Antibacterial Activity : Synthesized compounds, including novel (1H-benzo[d]imidazole-2-yl)-derivatives, have demonstrated significant antibacterial activity, suggesting their potential in combating bacterial infections (V. Patil, Vikas Padalkar, K. Phatangare, et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which was not specified in the search results .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Specific safety and hazard details were not found in the search results .

Future Directions

The future directions for research on this compound would likely depend on its potential applications, which were not specified in the search results .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3S/c22-14-7-5-6-13(12-14)19-20(26-18-11-4-3-10-17(18)23-19)21-24-15-8-1-2-9-16(15)25-21/h1-12,20H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYNIOJASRBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3C(=NC4=CC=CC=C4S3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.